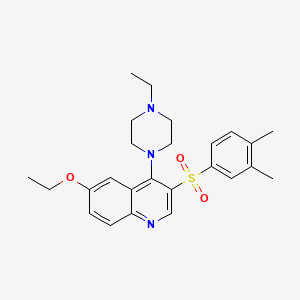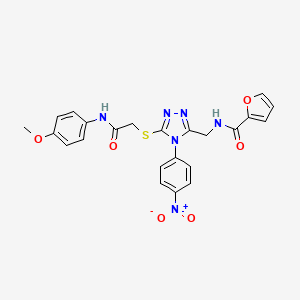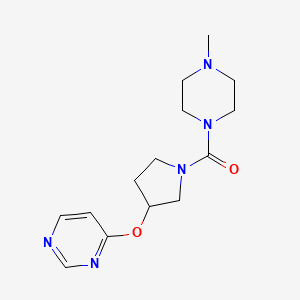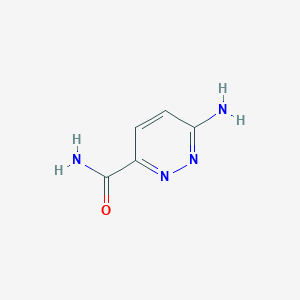![molecular formula C11H11BrN2O2 B2708961 Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2306262-02-0](/img/structure/B2708961.png)
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 . It is a member of the pyrazolo[1,5-a]pyrimidines class of compounds, which are purine analogues . These compounds have attracted pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to the 3-carboxylate position of a pyrazolo[1,5-a]pyridine ring. The pyridine ring is substituted at the 5-position with a methyl group and at the 6-position with a bromo group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.12 . Its predicted density is 1.54±0.1 g/cm3 and its predicted pKa is 0.00±0.30 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds using Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate as a precursor or intermediate has been a subject of research. For instance, efficient synthetic pathways have been developed for creating novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. These methodologies facilitate the preparation of N-fused heterocycle products in good to excellent yields, demonstrating the compound's utility in the synthesis of complex organic structures (Ghaedi et al., 2015).
Development of Corrosion Inhibitors
Research has also been conducted on the use of this compound derivatives as novel corrosion inhibitors. Studies have demonstrated the efficacy of these compounds in protecting mild steel against corrosion, making them potential candidates for use in industrial applications, particularly in the pickling process. The development of these inhibitors is supported by both experimental findings and quantum chemical studies, which help understand the mechanisms behind their protective action (Dohare et al., 2017).
Fluorescent Material Synthesis
Another interesting application of this compound is in the synthesis of fluorescent materials. A cascade reaction involving this compound and α, β-unsaturated ester has been developed to yield 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, indicating their potential use in the development of novel fluorescent probes and materials for various scientific and industrial applications (Yan et al., 2018).
properties
IUPAC Name |
ethyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-5-13-14-6-9(12)7(2)4-10(8)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCAMUJRVWZTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C(=CN2N=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

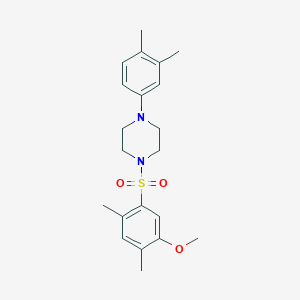

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)
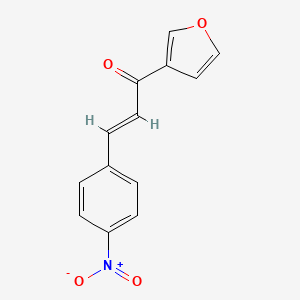
![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)

![3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2708888.png)
